6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

Description

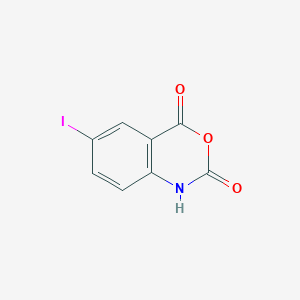

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQFCSRQZPCIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303860 | |

| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116027-10-2 | |

| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione from 5-iodoanthranilic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, a valuable heterocyclic compound, from the starting material 5-iodoanthranilic acid. This synthesis is a crucial step in the development of various pharmacologically active molecules.

Introduction

This compound, also known as 6-iodoisatoic anhydride, is a key intermediate in organic synthesis. Its structure is a versatile scaffold for the creation of a wide range of nitrogen-containing heterocyclic compounds, including quinazolinones, benzodiazepines, and other biologically active molecules. The synthesis route from 5-iodoanthranilic acid is a common and effective method for producing this important building block.

The primary method for this transformation involves the cyclization of 5-iodoanthranilic acid using phosgene or a phosgene equivalent. This process leads to the formation of the characteristic benzoxazine-dione ring system.

Reaction Pathway

The synthesis of this compound from 5-iodoanthranilic acid is a cyclization reaction. The amino group and the carboxylic acid group of the 5-iodoanthranilic acid react with a carbonyl source, typically phosgene or a phosgene substitute like triphosgene, to form the six-membered heterocyclic ring.

A Technical Guide to 6-Iodoisatoic Anhydride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 6-iodoisatoic anhydride. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel heterocyclic scaffolds for the pharmaceutical industry. The inclusion of an iodine atom offers a versatile handle for further functionalization, making it a key intermediate in the synthesis of diverse molecular architectures.

Core Chemical and Physical Properties

6-Iodoisatoic anhydride, also known as 6-iodo-1H-benzo[d][1][2]oxazine-2,4-dione, is a pale brown solid at room temperature.[2] Its key physical and structural properties are summarized below.

| Property | Value |

| IUPAC Name | 6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione |

| Synonyms | 6-Iodo-1H-benzo[d][1][2]oxazine-2,4-dione |

| Molecular Formula | C₈H₄INO₃ |

| Molecular Weight | 289.03 g/mol |

| Appearance | Pale brown solid[2] |

| Melting Point | 196-198 °C[2] |

| CAS Number | 17659-59-3 |

Chemical Structure and Spectroscopic Analysis

The structure of 6-iodoisatoic anhydride is characterized by a bicyclic system containing a benzene ring fused to a 1,3-oxazine-2,4-dione ring, with an iodine atom substituted at the 6-position.

Figure 1: Chemical structure of 6-iodoisatoic anhydride.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 6-iodoisatoic anhydride. Below are the characteristic data obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum shows signals in the aromatic region corresponding to the protons on the benzene ring, and a characteristic broad singlet for the N-H proton.

-

δ 11.63 (s, 1H, NH)

-

δ 8.13 (d, J = 1.2 Hz, 1H, Ar-H)

-

δ 8.01 (dd, J = 8.5, 1.2 Hz, 1H, Ar-H)

-

δ 6.96 (d, J = 8.5 Hz, 1H, Ar-H)[2]

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum displays signals for the carbonyl carbons, the aromatic carbons, and the carbon atom bearing the iodine.

-

δ 159.2 (C=O)

-

δ 147.3 (C=O)

-

δ 145.3 (Ar-C)

-

δ 141.6 (Ar-C)

-

δ 136.9 (Ar-C)

-

δ 118.2 (Ar-C)

-

δ 113.1 (Ar-C)

-

δ 86.4 (Ar-C-I)[2]

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretches of the anhydride and amine functional groups.

-

IR (KBr, ν/cm⁻¹): 3169, 3083 (N-H stretch), 1758 (asymmetric C=O stretch), 1703 (symmetric C=O stretch).[2] The two distinct carbonyl peaks are a hallmark of the anhydride functional group.[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) confirms the molecular weight of the compound.

-

EIMS (m/z, rel. int. %): [M]⁺ 289 (52), 245 (100), 217 (22).[2] The fragment at m/z 245 corresponds to the loss of carbon dioxide (CO₂), a typical fragmentation pattern for isatoic anhydrides.

Reactivity and Synthetic Utility

Isatoic anhydrides are versatile intermediates in organic synthesis. The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its use in constructing a wide array of heterocyclic compounds.

Figure 2: General reactivity of 6-iodoisatoic anhydride with various nucleophiles.

The presence of the iodine atom on the aromatic ring provides an additional site for modification, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which significantly expands its synthetic potential in drug discovery programs. Isatoic anhydride and its derivatives are key precursors for synthesizing biologically active molecules such as quinazolines, quinazolinones, and benzodiazepines.[4]

Experimental Protocols

General Synthesis of 6-Iodoisatoic Anhydride

A common method for the synthesis of isatoic anhydride derivatives is the palladium-catalyzed carbonylation of the corresponding ortho-iodoanilines.[4]

Figure 3: A generalized workflow for the synthesis and characterization of 6-iodoisatoic anhydride.

Illustrative Protocol:

-

Reaction Setup: To a solution of 2-amino-5-iodobenzoic acid in a suitable aprotic solvent (e.g., dioxane or THF), a phosgene equivalent such as triphosgene or diphosgene is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The solvent is removed under reduced pressure. The crude product is then treated with a non-polar solvent (e.g., hexane) to precipitate the solid.

-

Purification: The resulting solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-iodoisatoic anhydride.[2]

-

Characterization: The final product is characterized by NMR, IR, and mass spectrometry, and its melting point is determined to confirm its identity and purity.

Applications in Drug Development

Isatoic anhydrides are considered privileged scaffolds in medicinal chemistry. Their ability to react with a variety of nucleophiles allows for the generation of large libraries of compounds for high-throughput screening. The "6-iodo" substituent is particularly attractive as it allows for late-stage diversification of drug candidates, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. Anhydride-based prodrugs have also been explored to enhance the bioavailability and extend the duration of action of nonsteroidal anti-inflammatory drugs.[5][6]

Conclusion

6-Iodoisatoic anhydride is a synthetically versatile and valuable intermediate for the preparation of a wide range of heterocyclic compounds with potential applications in drug discovery and development. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important tool for medicinal and synthetic chemists. The detailed spectroscopic data provided in this guide serves as a reliable reference for the characterization and quality control of this compound in a research setting.

References

- 1. Iodoacetic anhydride | C4H4I2O3 | CID 2733254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. minio.scielo.br [minio.scielo.br]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione in common organic solvents. Due to the limited availability of specific quantitative data for this particular derivative, this document outlines qualitative solubility information for the parent compound, isatoic anhydride, and presents a comprehensive, generalized experimental protocol for determining the solubility of solid organic compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, formulation, and biological evaluation of this and related compounds.

Introduction to this compound

This compound, also known as 6-iodoisatoic anhydride, is a halogenated derivative of isatoic anhydride. Isatoic anhydride and its derivatives are versatile scaffolds in organic synthesis, serving as precursors for a wide range of heterocyclic compounds with potential pharmacological activities. The introduction of an iodine atom at the 6-position can significantly influence the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of this compound is essential for designing appropriate solvent systems for chemical reactions, purification processes, and biological assays.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information for the parent compound, isatoic anhydride, is available and can serve as a preliminary guide. It is important to note that the presence of the iodo-substituent may alter the solubility profile.

Table 1: Qualitative Solubility of Isatoic Anhydride

| Solvent | Solubility |

| Water | Miscible |

| Hot Alcohol | Miscible |

| Acetone | Miscible |

| Diethyl Ether | Insoluble |

| Benzene | Insoluble |

| Chloroform | Insoluble |

Source: PubChem CID 8359.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the shake-flask method, is a standard approach for measuring equilibrium solubility.

Materials and Equipment

-

Compound: this compound (solid)

-

Solvents: A range of common organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile, chloroform, dichloromethane) of analytical grade.

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the solid compound into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a standard value, typically 25 °C.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, inject a known volume of the filtered supernatant and the standard solutions onto the column and determine the peak area corresponding to the compound.

-

For UV-Vis analysis, measure the absorbance of the filtered supernatant and the standard solutions at the wavelength of maximum absorbance (λmax) of the compound.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.

-

Determine the concentration of the compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Conclusion

References

Spectroscopic and Structural Elucidation of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-iodoisatoic anhydride. The information presented herein is crucial for its identification, characterization, and utilization in synthetic chemistry and drug discovery.

Compound Identification

| Systematic Name | This compound |

| Synonym | 6-Iodoisatoic anhydride |

| CAS Number | 116027-10-2 |

| Molecular Formula | C₈H₄INO₃ |

| Molecular Weight | 289.03 g/mol |

| Physical State | Pale brown solid[1] |

| Melting Point | 196-198 °C[1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 11.63 | s | - | 1H | N-H |

| 8.13 | d | 1.2 | 1H | Ar-H |

| 8.01 | dd | 8.5, 1.2 | 1H | Ar-H |

| 6.96 | d | 8.5 | 1H | Ar-H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 159.2 | C=O |

| 147.3 | C=O |

| 145.3 | Ar-C |

| 141.6 | Ar-C |

| 136.9 | Ar-CH |

| 118.2 | Ar-CH |

| 113.1 | Ar-C |

| 86.4 | Ar-C-I |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data (KBr) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3169, 3083 | N-H Stretching |

| 1758 | C=O Stretching (anhydride) |

| 1703 | C=O Stretching (amide) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI) [1]

| m/z | Relative Intensity (%) | Assignment |

| 289 | 52 | [M]⁺ |

| 245 | 100 | [M - CO₂]⁺ |

| 217 | 22 | [M - CO₂ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Synthesis of this compound

While the direct synthesis protocol for the title compound was not explicitly detailed in the search results, a general and common method for the preparation of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with a phosgenating agent. For 6-iodoisatoic anhydride, the starting material would be 2-amino-5-iodobenzoic acid.

-

General Procedure: 2-amino-5-iodobenzoic acid is dissolved in a suitable inert solvent (e.g., dioxane or THF). A phosgenating agent, such as phosgene, diphosgene, or triphosgene, is then added portion-wise at a controlled temperature, often at 0 °C to room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the desired this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EIMS) was performed to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway in EI-MS.

References

safety and handling precautions for 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

An In-depth Technical Guide to the Safe Handling of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the safety data of analogous compounds, primarily the parent compound 4H-3,1-benzoxazine-2,4(1H)-dione (isatoic anhydride) and its derivatives. It is imperative to treat this chemical as potentially hazardous and to handle it with the utmost caution by properly trained personnel.

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the .

Hazard Identification and Classification

While specific GHS classifications for the 6-iodo derivative are not available, the parent compound, isatoic anhydride, is known to be an irritant. The introduction of an iodine atom may alter the toxicological properties. Based on data for analogous compounds, a conservative approach to hazard classification is recommended.

Table 1: GHS Classification for Analogous Compounds

| Hazard Class | Hazard Statement for 4H-3,1-Benzoxazine-2,4(1H)-dione |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation[1] |

| Respiratory Irritation | Causes respiratory tract irritation[1] |

| Acute Toxicity (Oral) | May be harmful if swallowed |

Note: The toxicological properties of this compound have not been fully investigated.[1]

Exposure Controls and Personal Protection

A comprehensive Personal Protective Equipment (PPE) strategy is the primary defense against potential exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specific Recommendations | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact, as similar compounds can cause skin irritation.[1][2] |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes.[1][2][3] |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter (N95 or higher) if handling the powder outside of a fume hood or if dust is generated. | To prevent inhalation of airborne particles, as some aromatic compounds can cause respiratory irritation.[1][2][3] |

| Body Protection | A lab coat should be worn at all times. Consider a chemically resistant apron if there is a risk of splashing. | To protect skin and clothing from contamination.[2] |

| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills.[2] |

Engineering controls, such as working in a chemical fume hood, are essential to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]

Handling and Storage

Handling:

-

Wash hands thoroughly after handling.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Use with adequate ventilation and avoid generating dust.[1]

-

Keep container tightly closed when not in use.[1]

-

Do not ingest.[3]

Storage:

-

Store in a cool, dry, well-ventilated area.[1]

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

Protect from moisture.[1]

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1] |

Accidental Release Measures

-

Spill Cleanup: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up the material and place it into a suitable container for disposal. Avoid generating dusty conditions. Provide ventilation.[1]

-

Environmental Precautions: Do not let the product enter drains.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for handling potentially hazardous solid chemicals should be followed.

Caption: General Laboratory Workflow for Handling Solid Chemicals.

Stability and Reactivity

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] Information from analogous compounds suggests potential for skin, eye, and respiratory irritation.[1]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Contaminated packaging should be treated as the product itself.

References

An In-Depth Technical Guide to 6-Iodoisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-iodoisatoic anhydride, a halogenated derivative of isatoic anhydride. It details the chemical identity, including its CAS number and IUPAC name, and presents a summary of its physicochemical properties. This guide also outlines a general methodology for its synthesis based on established procedures for substituted isatoic anhydrides and explores its potential applications in drug discovery and organic synthesis, drawing from the known reactivity of the isatoic anhydride scaffold.

Chemical Identification and Properties

6-Iodoisatoic anhydride is a substituted heterocyclic compound. The presence of an iodine atom on the aromatic ring significantly influences its chemical reactivity and potential for further functionalization.

| Identifier | Value |

| CAS Number | 116027-10-2 |

| IUPAC Name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione |

| Molecular Formula | C₈H₄INO₃ |

| Molecular Weight | 289.03 g/mol |

A detailed table of physical and chemical properties would be populated here as more experimental data becomes available.

Synthesis Methodology

Experimental Protocol: General Synthesis of Substituted Isatoic Anhydrides

This protocol is based on the general synthesis of isatoic anhydride derivatives from anthranilic acids.

Materials:

-

2-Amino-5-iodobenzoic acid

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

Anhydrous aprotic solvent (e.g., toluene, dioxane)

-

Inert gas (e.g., nitrogen, argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring apparatus

-

Apparatus for filtration

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize excess phosgene), and a dropping funnel is assembled. The system is flushed with an inert gas.

-

Dissolution of Starting Material: 2-Amino-5-iodobenzoic acid is suspended in an anhydrous aprotic solvent within the reaction flask.

-

Introduction of Phosgenating Agent: A solution of phosgene (or triphosgene) in the same solvent is added dropwise to the stirred suspension at a controlled temperature (often room temperature or slightly below).

-

Reaction Monitoring: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a small amount of cold solvent to remove impurities.

-

Purification: The crude 6-iodoisatoic anhydride can be purified by recrystallization from a suitable solvent.

-

Drying: The purified product is dried under vacuum to remove any residual solvent.

Safety Precautions: Phosgene and its equivalents are extremely toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment.

The following diagram illustrates the general workflow for the synthesis of substituted isatoic anhydrides.

Reactivity and Potential Applications in Drug Development

Isatoic anhydrides are versatile intermediates in organic synthesis, primarily due to the reactivity of the anhydride functionality. The presence of the iodine atom in 6-iodoisatoic anhydride offers an additional site for synthetic modification, making it a valuable building block in drug discovery.

Core Reactivity

The isatoic anhydride ring can be opened by various nucleophiles, leading to the formation of a range of anthranilate derivatives. This reactivity is central to its use in constructing more complex molecules.

Applications in Medicinal Chemistry

The isatoic anhydride scaffold is a precursor to a variety of heterocyclic compounds with known biological activities. The introduction of an iodine atom at the 6-position provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Potential therapeutic areas where derivatives of 6-iodoisatoic anhydride could be explored include:

-

Anticonvulsants: Isatoic anhydride derivatives have been investigated for their potential as anticonvulsant agents.

-

Anti-inflammatory Agents: The anthranilic acid core, which can be accessed from isatoic anhydride, is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Heterocycles derived from isatoic anhydride have shown promise as antibacterial and antifungal compounds.

The logical workflow for utilizing 6-iodoisatoic anhydride in a drug discovery program is depicted below.

Conclusion

6-Iodoisatoic anhydride is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its defined chemical identity, coupled with the versatile reactivity of the isatoic anhydride core and the additional functionality provided by the iodine substituent, makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential applications. Further research into its specific reaction conditions and biological activities is warranted to fully exploit its capabilities.

Thermochemical Stability of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermochemical stability of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, a halogenated derivative of isatoic anhydride. Due to a lack of direct experimental data for this specific compound in the reviewed scientific literature, this document establishes a predictive analysis based on the known properties of isatoic anhydride and related halogenated analogs. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that are essential for the empirical determination of its thermal properties. Furthermore, this guide presents logical workflows and a proposed thermal decomposition pathway to aid researchers and drug development professionals in anticipating the behavior of this compound under thermal stress.

Introduction

This compound, also known as 6-iodoisatoic anhydride, belongs to the family of benzoxazine diones. These compounds are valuable intermediates in organic synthesis, particularly for the preparation of quinazolinones, acridones, and other heterocyclic systems of pharmaceutical interest. The introduction of a halogen, such as iodine, at the 6-position of the aromatic ring can significantly influence the molecule's reactivity, solubility, and pharmacokinetic properties. Consequently, a thorough understanding of its thermochemical stability is paramount for safe handling, storage, and process development in medicinal chemistry and materials science.

This guide addresses the current gap in knowledge regarding the specific thermal properties of this compound. By providing standardized methodologies and predictive diagrams, it serves as a foundational resource for researchers seeking to characterize this and similar compounds.

Physicochemical Properties of Related Compounds

Table 1: Physicochemical and Thermal Data of Isatoic Anhydride and Halogenated Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Isatoic anhydride | 118-48-9 | C₈H₅NO₃ | 163.13 | 233 (decomposes)[1][2][3] |

| 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione | 24088-81-1 | C₈H₄ClNO₃ | 197.57 | Data not available |

| 6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione | 24088-82-2 | C₈H₄BrNO₃ | 242.03 | Data not available |

| This compound | 116027-10-2 | C₈H₄INO₃ | 289.03 | Data not available |

Experimental Protocols for Thermochemical Analysis

To empirically determine the thermochemical stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining decomposition temperatures and assessing thermal stability.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into an appropriate crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a proposed logical pathway for the thermal decomposition of this compound.

Predicted Thermochemical Behavior and Discussion

Based on the behavior of isatoic anhydride, the thermal decomposition of this compound is expected to initiate with a ring-opening reaction, followed by the elimination of carbon dioxide.[1] This decarboxylation is a characteristic feature of isatoic anhydrides upon heating. The process is likely to be observed as a significant mass loss in TGA and a corresponding endothermic or exothermic event in DSC, depending on the overall energetics of the bond-breaking and bond-forming processes.

The initial decomposition step would likely yield a reactive intermediate, such as an iodinated benzayne or isocyanate, which would then undergo further fragmentation at higher temperatures. The C-I bond, being relatively weak, may cleave, leading to the formation of various iodinated aromatic species and radical fragments. The final products of complete decomposition in an inert atmosphere would be a mixture of gaseous compounds and a carbonaceous char. The amount of char residue can be quantified by TGA and provides an indication of the material's tendency to form stable polyaromatic structures upon heating.

Conclusion

This technical guide consolidates the available knowledge on the thermochemical properties of isatoic anhydride and its halogenated derivatives to provide a predictive framework for the stability of this compound. While direct experimental data for this specific compound remains elusive, the detailed experimental protocols for TGA and DSC analysis presented herein offer a clear path for its empirical determination. The provided workflows and the proposed decomposition pathway serve as valuable tools for researchers in anticipating its thermal behavior. The generation of empirical data through these standardized methods is a critical next step to validate these predictions and to ensure the safe and effective use of this important synthetic intermediate in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones using 6-Iodoisatoic Anhydride

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have made their synthesis a significant focus in medicinal chemistry and drug development. One versatile starting material for the construction of the quinazolinone scaffold is isatoic anhydride and its derivatives. This document provides a detailed protocol for the synthesis of 6-iodo-substituted quinazolinones from 6-iodoisatoic anhydride via a one-pot, three-component reaction, a widely adopted and efficient synthetic strategy.[1][2][3] The presence of the iodine atom at the 6-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

The described methodology is based on the general principle of the condensation of isatoic anhydride with an amine and an aldehyde, often facilitated by a catalyst.[4][5] This approach is advantageous due to its operational simplicity, high atom economy, and the ability to generate complex molecules in a single step.[1][6]

Reaction Principle

The synthesis proceeds via a domino reaction sequence. Initially, the amine reacts with 6-iodoisatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to form a 2-amino-5-iodobenzamide intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which undergoes intramolecular cyclization and dehydration to yield the final 2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation can lead to the fully aromatized quinazolin-4(3H)-one.[3][7]

Experimental Protocol: Synthesis of 2,3-Disubstituted 6-Iodo-2,3-dihydroquinazolin-4(1H)-ones

This protocol details the synthesis of 2,3-disubstituted 6-iodo-2,3-dihydroquinazolin-4(1H)-ones via a one-pot, three-component reaction of 6-iodoisatoic anhydride, a primary amine, and an aldehyde.

Materials and Equipment:

-

6-Iodoisatoic anhydride

-

Appropriate primary amine (e.g., aniline)

-

Appropriate aldehyde (e.g., benzaldehyde)

-

Catalyst (e.g., Bi(NO₃)₃·5H₂O, or an organocatalyst like L-proline)[2]

-

Solvent (e.g., ethanol, or solvent-free conditions)[8]

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-iodoisatoic anhydride (1.0 mmol, 1.0 eq), the selected primary amine (1.1 mmol, 1.1 eq), the chosen aldehyde (1.0 mmol, 1.0 eq), and the catalyst (e.g., 5-10 mol%).

-

Reaction Conditions: If performing the reaction under solvent-free conditions, gently heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.[5] If using a solvent like ethanol, add the solvent to the flask and heat the mixture to reflux.

-

Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Work-up and Isolation: Upon completion of the reaction (typically within 1-6 hours), cool the reaction mixture to room temperature.[9] If the reaction was performed neat, add a small amount of a suitable solvent (e.g., ethanol) to dissolve the crude product.

-

Purification: The crude product can be purified by filtration and washing with a cold solvent or by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure 2,3-disubstituted 6-iodo-2,3-dihydroquinazolin-4(1H)-one.

Quantitative Data Summary

The following table provides representative data for the synthesis of a 6-iodo-quinazolinone derivative based on typical yields and reaction conditions reported for analogous syntheses using isatoic anhydride.[9]

| Entry | Primary Amine | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Benzaldehyde | Bi(NO₃)₃·5H₂O (5 mol%) | None | 80 | 1.5 | 92 |

| 2 | Benzylamine | 4-Chlorobenzaldehyde | L-proline (10 mol%) | Ethanol | Reflux | 3 | 88 |

| 3 | Cyclohexylamine | 4-Methoxybenzaldehyde | Fe₃O₄ nanoparticles | Water | 90 | 2 | 90 |

| 4 | 4-Fluoroaniline | Furan-2-carbaldehyde | Acetic Acid (10 mol%) | None | 100 | 2.5 | 85 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the one-pot synthesis of 6-iodo-quinazolinones.

Caption: Workflow for the one-pot synthesis of 6-iodo-quinazolinones.

Reaction Mechanism Pathway

The diagram below outlines the plausible reaction mechanism for the formation of 2,3-dihydroquinazolin-4(1H)-ones from 6-iodoisatoic anhydride.

Caption: Plausible mechanism for 6-iodo-quinazolinone synthesis.

References

- 1. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. scilit.com [scilit.com]

- 5. tandfonline.com [tandfonline.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 9. One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines [organic-chemistry.org]

Application Notes and Protocols: Reaction of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-iodoisatoic anhydride, is a valuable reagent in organic synthesis, particularly for the preparation of N-substituted 2-amino-5-iodobenzamides. The reaction with primary amines proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl groups of the anhydride, leading to a ring-opening and subsequent decarboxylation to yield the corresponding benzamide. This transformation is of significant interest in medicinal chemistry and drug development as the resulting 2-amino-5-iodobenzamide scaffold is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of the iodine atom provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the this compound. This is followed by the collapse of the tetrahedral intermediate, leading to the opening of the oxazine ring and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to afford the final N-substituted 2-amino-5-iodobenzamide product.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with primary amines. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific amines to achieve optimal yields.

Protocol 1: Reaction with Aliphatic Amines in an Aprotic Solvent

Objective: To synthesize N-alkyl-2-amino-5-iodobenzamides.

Materials:

-

This compound

-

Primary aliphatic amine (e.g., n-butylamine, benzylamine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

-

To the stirred solution, add the primary aliphatic amine (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-alkyl-2-amino-5-iodobenzamide.

Protocol 2: Reaction with Aromatic Amines

Objective: To synthesize N-aryl-2-amino-5-iodobenzamides.

Materials:

-

This compound

-

Primary aromatic amine (e.g., aniline, p-toluidine)

-

Anhydrous Dioxane or Toluene

-

Pyridine (catalytic amount)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in anhydrous dioxane, add the primary aromatic amine (1.05 eq) and a catalytic amount of pyridine.

-

Heat the reaction mixture to reflux (80-100 °C) for 6-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid (2 x 20 mL) to remove unreacted aniline, followed by saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude solid from ethanol to obtain the pure N-aryl-2-amino-5-iodobenzamide.

Data Presentation

The following table summarizes representative yields for the reaction of isatoic anhydride (the non-iodinated analog) with various primary amines. While these yields provide a useful reference, it is important to note that the electronic and steric effects of the iodine atom in this compound may influence the reactivity and yields. Experimental optimization for the iodinated substrate is recommended.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | n-Butylamine | 2-Amino-N-butylbenzamide | ~95 |

| 2 | Benzylamine | 2-Amino-N-benzylbenzamide | ~92 |

| 3 | Aniline | 2-Amino-N-phenylbenzamide | ~85 |

| 4 | p-Toluidine | 2-Amino-N-(p-tolyl)benzamide | ~88 |

| 5 | p-Anisidine | 2-Amino-N-(4-methoxyphenyl)benzamide | ~90 |

| 6 | p-Chloroaniline | 2-Amino-N-(4-chlorophenyl)benzamide | ~80 |

Visualizations

Reaction Workflow

Application Notes and Protocols: 6-Iodoisatoic Anhydride as a Versatile Precursor for Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-iodoisatoic anhydride and its derivatives in the preparation of bioactive heterocyclic compounds. The protocols detailed below focus on the synthesis of 6-iodo-quinazolinones, a class of compounds with demonstrated anticancer and antimicrobial activities. The presence of the iodine atom at the 6-position not only influences the biological activity but also serves as a valuable handle for further synthetic diversification, for instance, through cross-coupling reactions.

Synthesis of Key Intermediate: 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

The primary intermediate for the synthesis of a variety of 6-iodo-substituted heterocycles is 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one. This compound can be conveniently prepared from 5-iodoanthranilic acid, which is a direct synthetic equivalent to using 6-iodoisatoic anhydride.

Experimental Protocol: Synthesis of 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one (2)

-

Materials: 5-Iodoanthranilic acid (1), Acetic anhydride.

-

Procedure: A mixture of 5-iodoanthranilic acid (1) and an excess of acetic anhydride is refluxed for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic anhydride is removed under reduced pressure. The resulting solid is washed with a suitable solvent (e.g., diethyl ether or hexane) to afford the crude product, which can be further purified by recrystallization.[1][2][3]

-

Characterization: The structure of the synthesized 6-iodo-2-methyl-benzo[4][5]oxazin-4-one (2) is confirmed by spectroscopic methods. The IR spectrum will show characteristic absorption bands for the C=N and C=O groups at approximately 1620 cm⁻¹ and 1760 cm⁻¹, respectively.[1]

Synthesis of Bioactive 6-Iodo-quinazolin-4(3H)-ones

The 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one intermediate is a versatile precursor for a range of 3-substituted-6-iodo-2-methyl-quinazolin-4(3H)-ones. The general reaction involves the nucleophilic attack of an amine on the benzoxazinone ring, leading to ring-opening and subsequent recyclization to form the quinazolinone core.

General Experimental Protocol: Synthesis of 3-Substituted-6-iodo-2-methyl-quinazolin-4(3H)-ones

-

Materials: 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one (2), appropriate primary amine or hydrazine hydrate, glacial acetic acid or another suitable solvent.

-

Procedure: An equimolar mixture of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one (2) and the desired primary amine or hydrazine is refluxed in glacial acetic acid for several hours.[1] The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into cold water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol, benzene) to yield the pure product.[1][2]

Table 1: Synthesis of Various 6-Iodo-quinazolinone Derivatives

| Product Number | Reactant | Product Name | Yield (%) | Melting Point (°C) |

| 3 | Formamide | 6-Iodo-2-methyl-3H-quinazolin-4-one | - | - |

| 4 | Hydrazine Hydrate | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | - | - |

| 5 | Hydroxylamine HCl | 3-Hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one | - | - |

| 6 | Ethanolamine | 3-(2-Hydroxy-ethyl)-6-iodo-2-methyl-3H-quinazolin-4-one | 64 | 240 |

Data extracted from Eissa, A. M. (2014).[1]

Caption: Synthetic workflow for bioactive heterocycles from 5-iodoanthranilic acid.

Biological Activity of 6-Iodo-quinazolinone Derivatives

Anticancer Activity

A series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. Several of these compounds demonstrated significant activity, with IC₅₀ values in the micromolar range.[5] The presence of the iodine atom at the 6-position is thought to enhance lipophilicity and cellular uptake.[5] Furthermore, 6-iodo-4(H)-quinazolinone is a key intermediate in the synthesis of the approved anticancer drug Lapatinib, a potent EGFR and HER2 tyrosine kinase inhibitor.[6]

Table 2: In Vitro Cytotoxic Activity of Selected 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives (IC₅₀ in µM)

| Compound | HL-60 (Leukemia) | U937 (Lymphoma) | HeLa (Cervical Cancer) |

| 3a | 21 | 30 | - |

| 3d | - | - | 10 |

| Paclitaxel (Ref.) | - | - | - |

Data extracted from Juárez-López, P., et al. (2018).[5]

Antimicrobial Activity

Derivatives of 6-iodo-quinazolinone have also been screened for their antimicrobial properties. The synthesized compounds have shown activity against various strains of bacteria and fungi.[1][2] For instance, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one exhibited notable antibacterial activity against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa.[2]

Table 3: Antimicrobial Activity of Synthesized 6-Iodo-quinazolinone Derivatives

| Compound | Organism | Activity |

| 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Staphylococcus aureus | Significant |

| 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Bacillus species | Significant |

| 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Pseudomonas aeruginosa | Significant |

Data extracted from Ibrahim, S. M., et al. (2015).[2]

Plausible Signaling Pathway for Anticancer Activity

Quinazolinone derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes involved in cell proliferation and survival. One of the key targets for some quinazolinone-based anticancer agents is Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[7][8][9] Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., in BRCA-mutated cancers) leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9][10]

Caption: Mechanism of action of 6-iodo-quinazolinones as PARP inhibitors.

Conclusion

6-Iodoisatoic anhydride and its synthetic equivalents are valuable and versatile precursors for the synthesis of a wide array of bioactive heterocyclic compounds. The straightforward and efficient protocols for the synthesis of 6-iodo-quinazolinones, coupled with their significant anticancer and antimicrobial activities, highlight their potential in drug discovery and development. The iodine moiety provides a strategic point for further chemical modifications to optimize biological activity and explore structure-activity relationships.

References

- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. ATF6-mediated signaling contributes to PARP Inhibitor Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PARP Inhibitors in Epithelial Ovarian Cancer: State of Art and Perspectives of Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione in Solid-Phase Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-iodoisatoic anhydride, is a versatile building block in combinatorial chemistry, particularly in the solid-phase synthesis of quinazolinone derivatives. The presence of the iodine atom at the 6-position offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery. This application note details a traceless solid-phase synthesis approach for the preparation of 2-amino-4(3H)-quinazolinones, highlighting the utility of this compound in generating molecular diversity.

The solid-phase methodology offers significant advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion, simplified purification through washing, and amenability to automation. The traceless nature of the described synthesis ensures that the final product is released from the solid support without any residual linker fragments.

Core Application: Solid-Phase Synthesis of 2-Amino-4(3H)-quinazolinones

A robust and efficient method for the solid-phase synthesis of 2-amino-4(3H)-quinazolinones involves the reaction of a polymer-bound isothiourea with an isatoic anhydride, such as the 6-iodo derivative. This approach allows for the introduction of diversity at two key positions of the quinazolinone scaffold.

The general synthetic strategy commences with the immobilization of a thiourea onto a chloromethylated polystyrene resin. The resulting polymer-bound isothiourea is then acylated with this compound. An intramolecular cyclization and cleavage from the resin subsequently affords the desired 6-iodo-2-amino-4(3H)-quinazolinone. This method is highly efficient, with reactions proceeding smoothly even with stoichiometric amounts of the isatoic anhydride.[1]

Experimental Protocols

Materials and Equipment

-

Chloromethylated polystyrene resin (Merrifield resin, 2% DVB, loading capacity ~2.3 mmol/g)

-

Substituted thioureas

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Solid-phase synthesis vessel

-

Shaker or orbital mixer

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) for analysis

-

Mass spectrometry (MS) for analysis

Protocol 1: Preparation of Polymer-Bound Isothiourea

-

Swell the chloromethylated polystyrene resin (1.0 g, ~2.3 mmol) in DMF (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Add the desired thiourea (5.0 equiv., 11.5 mmol) to the swollen resin.

-

Heat the mixture at 80°C with gentle agitation for 12-16 hours.

-

Allow the resin to cool to room temperature.

-

Wash the resin thoroughly with DMF (3 x 10 mL), methanol (3 x 10 mL), and dichloromethane (3 x 10 mL).

-

Dry the resin under vacuum. The conversion can be monitored by elemental analysis for sulfur and nitrogen.

Protocol 2: Synthesis of 6-Iodo-2-amino-4(3H)-quinazolinones

-

Swell the polymer-bound isothiourea resin (from Protocol 1, 1.0 equiv.) in DMF (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Add a solution of this compound (1.2 equiv.) and DIEA (2.0 equiv.) in DMF (5 mL).

-

Heat the reaction mixture at 80°C with gentle agitation for 12-16 hours.

-

Filter the reaction mixture to collect the filtrate containing the cleaved product.

-

Wash the resin with DMF (2 x 5 mL) and combine the washings with the filtrate.

-

Concentrate the combined filtrate and washings under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as preparative HPLC or crystallization, to yield the pure 6-iodo-2-amino-4(3H)-quinazolinone.

-

Characterize the final product using HPLC, mass spectrometry, and NMR spectroscopy.

Data Presentation

The following table summarizes representative yields and purities for the synthesis of 2-amino-4(3H)-quinazolinones using the described solid-phase protocol with various isatoic anhydrides. While specific data for the 6-iodo derivative was not explicitly found in the summarized literature, the general applicability of the method suggests comparable results.

| Isatoic Anhydride Substituent | Thiourea Substituent | Yield (%) | Purity (%) |

| H | Phenyl | 85 | >95 |

| H | 4-Methylphenyl | 82 | >95 |

| H | 4-Methoxyphenyl | 88 | >95 |

| 5-Nitro | Phenyl | 75 | >95 |

| 5-Chloro | 4-Methylphenyl | 78 | >95 |

Table 1: Representative yields and purities for the solid-phase synthesis of 2-amino-4(3H)-quinazolinones. Data is generalized from a study on various isatoic anhydrides.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the solid-phase synthesis of 6-iodo-2-amino-4(3H)-quinazolinones.

Logical Relationship of Traceless Synthesis

Caption: Conceptual diagram of the traceless solid-phase synthesis strategy.

Conclusion

The use of this compound in solid-phase synthesis provides an efficient and versatile route for the preparation of 2-amino-4(3H)-quinazolinone libraries. The described protocol offers a practical and high-yielding method for accessing these valuable heterocyclic scaffolds. The incorporated iodine atom serves as a key functional group for subsequent diversification, making this building block highly valuable for generating compound libraries for high-throughput screening in drug discovery programs. The traceless nature of the synthesis ensures the purity of the final products, which is a critical aspect of medicinal chemistry research.

References

Application Notes and Protocols: One-Pot Synthesis of Quinazolinone Derivatives from 6-Iodoisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot synthesis of quinazolinone derivatives using 6-iodoisatoic anhydride as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, making them attractive scaffolds in drug discovery and development. The presence of an iodine atom at the 6-position offers a valuable handle for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening. These protocols focus on efficient, one-pot, multi-component reactions that are advantageous for their operational simplicity, reduced reaction times, and cost-effectiveness.

Introduction

Quinazolinone and its derivatives are foundational structures in medicinal chemistry, with numerous compounds demonstrating anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The one-pot synthesis from isatoic anhydride, an amine, and a carbonyl source is a widely adopted and efficient method for constructing the quinazolinone core.[2][3] This approach is favored for its atom economy and convergence, allowing for the rapid assembly of complex molecules from simple precursors.

The use of 6-iodoisatoic anhydride as a precursor introduces a strategic functional group onto the quinazolinone scaffold. The iodine substituent can be readily transformed into a variety of other functional groups using well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility makes 6-iodoquinazolinone derivatives valuable intermediates for the synthesis of novel bioactive molecules.

Reaction Scheme and Workflow

The one-pot synthesis of 6-iodoquinazolinone derivatives from 6-iodoisatoic anhydride typically proceeds through a three-component reaction involving an amine and an aldehyde. The general reaction mechanism involves the initial reaction of 6-iodoisatoic anhydride with a primary amine to form an intermediate 2-amino-5-iodobenzamide derivative, which then undergoes condensation with an aldehyde, followed by cyclization to yield the final quinazolinone product.

Caption: General workflow for the one-pot synthesis of 6-iodoquinazolinone derivatives.

Signaling Pathway Analogy in Drug Discovery

The synthesis of a library of 6-iodoquinazolinone derivatives can be analogized to a signaling pathway in drug discovery, where the initial scaffold is progressively modified to optimize its biological activity.

Caption: Analogy of derivative synthesis to a drug discovery pipeline.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted-6-iodo-2,3-dihydroquinazolin-4(1H)-ones

This protocol describes a general method for the synthesis of 2,3-disubstituted-6-iodo-2,3-dihydroquinazolin-4(1H)-ones via a one-pot, three-component reaction.

Materials:

-

6-Iodoisatoic anhydride (1.0 mmol)

-

Substituted primary amine (1.0 mmol)

-

Substituted aldehyde (1.0 mmol)

-

Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

-

Solvent (e.g., Ethanol, Tetrahydrofuran)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask, add 6-iodoisatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), the aldehyde (1.0 mmol), and the catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

-

Add the solvent (e.g., 10 mL of ethanol or THF).

-

The reaction mixture is stirred and heated to reflux (the specific temperature will depend on the solvent used).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold solvent, and dried.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 6-Iodo-2-methyl-3-substituted-quinazolin-4(3H)-ones

This protocol is a variation for the synthesis of 2-methyl substituted quinazolinones.

Materials:

-

5-Iodoanthranilic acid (1.0 mmol)

-

Acetic anhydride (2.0-3.0 mL)

-

Substituted primary amine (1.0 mmol)

-

Phosphorus trichloride (PCl₃) as a dehydrating agent (optional)

-

Solvent (e.g., Toluene)

Procedure:

-

A mixture of 5-iodoanthranilic acid (1.0 mmol) and acetic anhydride (2.0-3.0 mL) is heated at reflux for 1-2 hours to form the intermediate 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one.[4]

-

The excess acetic anhydride is removed under reduced pressure.

-

The crude intermediate is then dissolved in a suitable solvent like toluene, followed by the addition of the primary amine (1.0 mmol).

-

The mixture is refluxed for an additional 2-4 hours. A dehydrating agent like PCl₃ can be added to facilitate the cyclization.[5]

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of quinazolinone derivatives from isatoic anhydride precursors. While specific data for 6-iodoisatoic anhydride is limited in single reports, the data for analogous reactions with unsubstituted and other substituted isatoic anhydrides provide a useful reference.

| Entry | Amine | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Benzaldehyde | p-TsOH | THF | 2 | 92 | [6] |

| 2 | 4-Chloroaniline | 4-Chlorobenzaldehyde | Fe₃O₄ nanoparticles | Water | 1.5 | 95 | N/A |

| 3 | Methylamine | Benzaldehyde | Fe₃O₄ nanoparticles | Water | 3 | 85 | N/A |

| 4 | Phenylhydrazine | Benzaldehyde | SBA-15@ELA | Ethanol | 1 | 96 | [2] |

| 5 | Aniline | Pyridine-3-carbaldehyde | NaHSO₄ | THF | 3 | High | [7] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Biological Activities of 6-Iodoquinazolinone Derivatives

Several studies have highlighted the promising biological activities of 6-iodoquinazolinone derivatives. These compounds have been evaluated for various therapeutic applications, including:

-

Antimicrobial Activity: A novel series of 6-iodoquinazolin-4-one derivatives demonstrated potent to moderate antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[1]

-

Anticancer Activity: Certain 6-iodo-2-methylquinazolin-4(3H)-one derivatives have shown remarkable cytotoxic activity against specific human cancer cell lines, with some compounds exhibiting efficacy comparable to the anticancer drug paclitaxel.[5]

-

Anthelmintic Activity: Peptide derivatives of iodoquinazolinones have displayed good anthelmintic activity against several earthworm species.[8][9]

The diverse biological profiles of these compounds underscore their potential as scaffolds for the development of new therapeutic agents.

Conclusion

The one-pot synthesis of quinazolinone derivatives from 6-iodoisatoic anhydride represents an efficient and versatile strategy for accessing a class of heterocycles with significant therapeutic potential. The protocols outlined in this document provide a foundation for researchers to synthesize and explore the chemical and biological properties of these valuable compounds. The presence of the iodine substituent opens avenues for extensive structural modifications, making this synthetic approach particularly valuable in the context of drug discovery and medicinal chemistry.

References

- 1. jocpr.com [jocpr.com]

- 2. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Catalytic Activation of 6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic activation of the C-I bond in 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, a key intermediate in the synthesis of functionalized quinazolinones and other heterocyclic compounds relevant to drug discovery. The following sections outline established catalytic methodologies, including palladium-catalyzed cross-coupling reactions, offering a practical guide for the synthesis of novel derivatives.

Introduction

This compound, also known as 6-iodoisatoic anhydride, is a versatile building block. The presence of the iodo group at the 6-position provides a reactive handle for the introduction of various substituents onto the benzoxazine core through catalytic cross-coupling reactions. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug development programs. The subsequent reaction of the anhydride moiety with amines provides a straightforward route to a diverse array of 6-substituted quinazolin-4(3H)-ones and related heterocyclic systems.

This document focuses on providing practical, detailed protocols for key catalytic transformations of 6-iodoisatoic anhydride.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are indispensable tools for the functionalization of aryl halides, including 6-iodoisatoic anhydride.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2H-3,1-benzoxazine-2,4(1H)-diones

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 6-iodoisatoic anhydride and a variety of aryl or heteroaryl boronic acids or esters. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Experimental Protocol:

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃)

-

Dioxane/Water (4:1 v/v) or another suitable solvent system (e.g., Toluene/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.10 equiv).

-

Add the degassed dioxane/water (4:1) solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2H-3,1-benzoxazine-2,4(1H)-dione.

Quantitative Data Summary (Representative):

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 85 | 12 | 78 |

Suzuki-Miyaura Coupling Workflow

Application Notes and Protocols: Synthesis of Novel Anticancer 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and evaluation of a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives exhibiting potential anticancer activity. The synthesis originates from 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione (also known as 5-iodoisatoic anhydride), a key intermediate for introducing an iodine atom at the 6-position of the quinazolinone scaffold. The presence of iodine enhances lipophilicity and molecular absorption, making these compounds promising candidates for further drug development.[1]

Introduction